Cas no 80483-89-2 ((22S,23S)-Homobrassinolide)

(22S,23S)-Homobrassinolide structure
(22S,23S)-Homobrassinolide structure
Product Name:(22S,23S)-Homobrassinolide
CAS-nummer:80483-89-2
MF:C29H50O6
MW:494.703710079193
MDL:MFCD00058438
CID:93814
PubChem ID:24895446
Update Time:2025-06-14

(22S,23S)-Homobrassinolide Chemische en fysische eigenschappen

Naam en identificatie

    • 22(S),23(S)-homobrassinolide
    • 28-Homobrassinolide
    • (22S,23S)-28-Homo Brassinolide
    • (22R)-22-hydroxycholesterol
    • (22S)-22-Hydroxycholesterol
    • 22(S)-hydroxycholesterol
    • 22-Hydroxycholesterol
    • 22R-hydroxycholesterol
    • 22S,23S-28-homobrassinolide
    • 22S,23S-homobrassinolide
    • A,22-diol
    • cholest-5-en-3beta,22-diol
    • Cholest-5-ene-3
    • Cholest-5-ene-3beta,22-diol
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one
    • Isohomobrassinolide
    • X4T52AD9TQ
    • (22S,23S)-homobrassinolide
    • BR 120
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexade
    • DTXSID70897328
    • UNII-X4T52AD9TQ
    • CS-0043351
    • CHEMBL1801919
    • 80483-89-2
    • 1ST15471
    • BR-120
    • AKOS040758567
    • HOMOBRASSINOLIDE, (22S,23S)-
    • Q27293556
    • 6H-Benz(c)indeno(5,4-e)oxepin-6-one, 1-((1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • 22,23-DIEPI-28-HOMOBRASSINOLIDE
    • MS-29190
    • 28-EPIHOMOBRASSINOLIDE
    • (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • (22S,23S)-28-HOMOBRASSINOLIDE
    • 15-(5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • SSHB
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-
    • HY-112102
    • (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-1-[(1S,2S,3S,4S)-4-Ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-6H-benz[c]indeno[5,4-e]oxepin-6-one (ACI)
    • B-Homo-7-oxastigmastan-6-one, 2,3,22,23-tetrahydroxy-, (2α,3α,5α,22S,23S)- (ZCI)
    • 6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-(4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl)hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-, [1R-[1α(1S*,2S*,3S*,4S*),3aβ,3bα,6aβ,8β,9β,10aα,10bβ,12aα]]-
    • DTXCID201326693
    • DA-64543
    • (22S,23S)-Homobrassinolide
    • MDL: MFCD00058438
    • Inchi: 1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26-,28+,29+/m0/s1
    • InChI-sleutel: HJIKODJJEORHMZ-DNVPGCTHSA-N
    • LACHT: C[C@@]12[C@@H]([C@H](C)[C@H](O)[C@@H](O)[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1COC(=O)[C@H]3C[C@@H]([C@@H](C[C@]3(C)[C@H]1CC2)O)O

Berekende eigenschappen

  • Exacte massa: 494.36100
  • Monoisotopische massa: 494.360739
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 6
  • Complexiteit: 770
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.2
  • Topologisch pooloppervlak: 107

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Dichtheid: 1.103
  • Smeltpunt: 193-194°C
  • Kookpunt: 633.5°C at 760 mmHg
  • Vlampunt: 199.6°C
  • Brekindex: 1.526
  • Oplosbaarheid: Ethyl Acetate, Hexane
  • PSA: 107.22000
  • LogboekP: 3.78010
  • Dampfdruk: 0.0±4.3 mmHg at 25°C

(22S,23S)-Homobrassinolide Beveiligingsinformatie

(22S,23S)-Homobrassinolide Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-100mg
28-Homobrassinolide
80483-89-2 ,95%
100mg
¥500.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18015-500mg
28-Homobrassinolide
80483-89-2 ,95%
500mg
¥2000.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-100mg
28-Homobrassinolide
80483-89-2 ,90%
100mg
¥450.00 2022-01-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18016-500mg
28-Homobrassinolide
80483-89-2 ,90%
500mg
¥1800.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,95%
100mg
¥622.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56410-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2
500mg
¥2502.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-100mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
100mg
¥562.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56411-500mg
(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE
80483-89-2 ,90%
500mg
¥2252.0 2023-09-07
TRC
H589500-1mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
1mg
$201.00 2023-05-18
TRC
H589500-10mg
(22S,23S)-28-Homo Brassinolide
80483-89-2
10mg
$1568.00 2023-05-18

(22S,23S)-Homobrassinolide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
1.3 Solvents: Chloroform
1.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
1.2 Solvents: Water ;  rt
1.3 Solvents: Ethyl acetate ;  rt
1.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
2.3 Solvents: Chloroform
2.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
2.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
2.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
2.2 Solvents: Water ;  rt
2.3 Solvents: Ethyl acetate ;  rt
2.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
3.3 Solvents: Chloroform
3.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Dichloromethane
1.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
2.1 Reagents: Bromine Solvents: Chloroform
3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
4.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
5.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
3.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid Solvents: Dichloromethane
2.1 Reagents: Phenol ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
3.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
New synthesis of (22S, 23S)-28-homobrassinolide
Akhrem, A. A.; et al, Doklady Akademii Nauk SSSR, 1985, 283(1), 130-3

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetone ,  Acetonitrile ,  Ethyl acetate ,  Water ;  3 min, 4 °C; 3 min, 5 - 6 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  5 min
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium chloride Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  16 h, 28 °C
3.1 Reagents: Trifluoroacetic acid ,  Sodium peroxoborate ;  6 h, 60 °C; 60 °C → rt
3.2 Solvents: Water ;  rt
3.3 Solvents: Ethyl acetate ;  rt
3.4 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium chloride Solvents: Water
4.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux
4.3 Solvents: Chloroform
4.4 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Referentie
New route for the synthesis of (22S,23S)-28-homobrassinolide
Massey, Archna P.; et al, Synthesis, 2003, (3), 426-430

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Tosyl chloride Solvents: Pyridine
1.2 Reagents: Potassium acetate Solvents: Acetone ,  Water
1.3 Reagents: Chromic acid (H2CrO4)
2.1 Reagents: Bromine Solvents: Dichloromethane
2.2 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Chloroform
3.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
4.1 Reagents: Osmium tetroxide Solvents: Pyridine
Referentie
Synthesis of 22S,23S-brassinosteroids based on stigmasterol
Akhrem, A. A.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(4), 762-70

(22S,23S)-Homobrassinolide Raw materials

(22S,23S)-Homobrassinolide Preparation Products

(22S,23S)-Homobrassinolide Gerelateerde literatuur

Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen